molecular formula C17H26N2O4 B6967417 N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide

N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide

Cat. No.: B6967417
M. Wt: 322.4 g/mol
InChI Key: FWYUMFYNRSYYQH-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide is a complex organic compound characterized by its unique structural features. This compound contains a phenyl ring substituted with hydroxy and methoxy groups, an azepane ring, and a carboxamide functional group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-22-14-4-3-10-19(11-8-14)17(21)18-9-7-13-5-6-15(20)16(12-13)23-2/h5-6,12,14,20H,3-4,7-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYUMFYNRSYYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(CC1)C(=O)NCCC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with an appropriate amine to form an imine intermediate.

    Cyclization: The imine intermediate is then subjected to cyclization under acidic conditions to form the azepane ring.

    Functional Group Modification: The azepane ring is further modified to introduce the carboxamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-hydroxy-3-methoxyphenyl]-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl
  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide is unique due to the presence of the azepane ring, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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